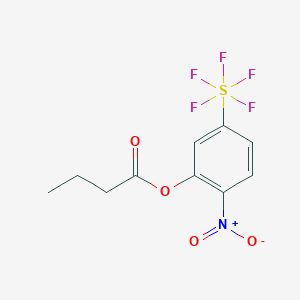
Ethyl(2-nitro-5-(pentafluorosulfanyl)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(2-nitro-5-(pentafluorosulfanyl)phenyl)acetate is a synthetic organic compound with the molecular formula C10H10F5NO4S This compound is characterized by the presence of a nitro group, a pentafluorosulfanyl group, and an ethyl ester group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2-nitro-5-(pentafluorosulfanyl)phenyl)acetate typically involves the nitration of a pentafluorosulfanyl-substituted phenyl acetate. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl(2-nitro-5-(pentafluorosulfanyl)phenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products Formed
Reduction: Ethyl(2-amino-5-(pentafluorosulfanyl)phenyl)acetate.
Substitution: 2-Nitro-5-(pentafluorosulfanyl)benzoic acid.
Scientific Research Applications
Ethyl(2-nitro-5-(pentafluorosulfanyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl(2-nitro-5-(pentafluorosulfanyl)phenyl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pentafluorosulfanyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions with molecular targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl(2-nitro-6-(pentafluorosulfanyl)phenyl)acetate
- Ethyl(2-nitro-4-(pentafluorosulfanyl)phenyl)acetate
Uniqueness
Ethyl(2-nitro-5-(pentafluorosulfanyl)phenyl)acetate is unique due to the specific positioning of the nitro and pentafluorosulfanyl groups on the phenyl ring.
Properties
Molecular Formula |
C10H10F5NO4S |
|---|---|
Molecular Weight |
335.25 g/mol |
IUPAC Name |
[2-nitro-5-(pentafluoro-λ6-sulfanyl)phenyl] butanoate |
InChI |
InChI=1S/C10H10F5NO4S/c1-2-3-10(17)20-9-6-7(21(11,12,13,14)15)4-5-8(9)16(18)19/h4-6H,2-3H2,1H3 |
InChI Key |
UDAXKEGMGFUOKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=C(C=CC(=C1)S(F)(F)(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















